molecular formula C7H9N3O2 B1459126 1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one CAS No. 1384429-41-7

1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one

Cat. No.: B1459126
CAS No.: 1384429-41-7
M. Wt: 167.17 g/mol
InChI Key: PNHVBKAJAACYOR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one” are not explicitly provided in the available resources .

Scientific Research Applications

Synthesis and Structural Characteristics

  • Synthesis Methods : The synthesis of related oxazine compounds involves the dehydration of dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of specific ketone derivatives. These methods emphasize the versatility of oxazine derivatives as electrophiles and their potential utility in synthetic chemistry (Sainsbury, 1991).

  • Chiral Synthons : Oxazines, including related structures to the specified compound, are used as chiral synthons in organic synthesis. Their application in creating enantiomerically pure compounds is highlighted through various synthesis examples, underscoring their importance in the development of pharmaceuticals and other biologically active molecules.

Applications in Heterocyclic Chemistry

  • Heterocyclic Scaffolds : Compounds with pyrazole moieties, closely related to the specified chemical structure, are crucial in the synthesis of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties (Dar & Shamsuzzaman, 2015). These derivatives are valuable in medicinal chemistry, serving as pharmacophores in drug development.

  • Kinase Inhibition : Pyrazolo[3,4-b]pyridine derivatives, related to the target compound, are identified as key scaffolds in the design of kinase inhibitors. Their ability to adopt multiple binding modes makes them advantageous in the development of therapeutic agents targeting various kinases, which are crucial in cancer and other diseases (Wenglowsky, 2013).

  • Regio-Orientation in Synthesis : The synthesis of pyrazolo[1,5-a]pyrimidines demonstrates the importance of regio-orientation and selectivity in reactions involving aminopyrazoles, which are structurally related to the compound . This aspect is critical for the targeted synthesis of heterocycles with specific functional group placements, affecting their biological activity and interaction with biological targets (Mohamed & Mahmoud, 2019).

Properties

IUPAC Name

1,3-dimethyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-6-7(10(2)9-4)12-3-5(11)8-6/h3H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHVBKAJAACYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NC(=O)CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one
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1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one
Reactant of Route 5
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Reactant of Route 6
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1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one

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